5-(Bromomethyl)-1-chloro-2,3-difluorobenzene
Description
Properties
IUPAC Name |
5-(bromomethyl)-1-chloro-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWWOVMDJOVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
-
Starting Material : 5-Methyl-1-chloro-2,3-difluorobenzene.
-
Bromination Agent : N-Bromosuccinimide (NBS) in dichloromethane under radical initiation.
-
Catalyst/Initiation : Azobisisobutyronitrile (AIBN) or UV light to generate bromine radicals.
The reaction proceeds via a radical chain mechanism, where NBS generates bromine radicals that abstract a hydrogen atom from the methyl group, forming a benzyl radical. Subsequent bromine atom transfer yields the bromomethyl product.
Regioselective Synthesis via Cyclohexene Intermediate
A three-step regioselective approach adapts methods from the synthesis of 2,3-difluorohalobenzenes. By modifying the starting materials to include a methyl group, the target compound can be synthesized through halogenation and aromatization.
Synthetic Pathway:
-
Step 1 : Copyrolysis of tetrafluoroethylene and buta-1,3-diene at 490–510°C yields 3,3,4,4-tetrafluorocyclohex-1-ene.
-
Step 2 : Halogenation of the cyclohexene derivative with bromine or chlorine gas introduces the bromomethyl group at the 5-position.
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Step 3 : Dehydrohalogenation using KOH in aqueous solution under reflux aromatizes the ring, yielding the final product.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 490–510°C, flow tube reactor | 65% |
| 2 | Br₂, FeBr₃, 40°C | 78% |
| 3 | KOH, H₂O, 80°C | 85% |
This method ensures precise regiocontrol, as demonstrated by NMR analysis confirming the substitution pattern.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers an alternative route to introduce the bromomethyl group. This method is advantageous for late-stage functionalization but requires pre-functionalized intermediates.
Suzuki-Miyaura Coupling:
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Starting Material : 5-Boronic acid-1-chloro-2,3-difluorobenzene.
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Coupling Partner : Bromomethylzinc bromide.
-
Catalyst : Pd(PPh₃)₄ in THF at 60°C.
The reaction proceeds via transmetallation and reductive elimination, forming the carbon-carbon bond between the aryl boronic acid and bromomethyl group.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Catalyst Loading | 5 mol% Pd |
| Reaction Time | 12 hours |
While effective, this method’s reliance on air-sensitive reagents and costly catalysts limits industrial applicability.
Electron-deficient aromatic rings facilitate nucleophilic substitution, enabling direct introduction of the bromomethyl group.
Reaction Protocol:
-
Starting Material : 5-Chloro-1-chloro-2,3-difluorobenzene (with a leaving group at position 5).
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Nucleophile : Methyl Grignard reagent (CH₃MgBr).
-
Bromination : Subsequent treatment with PBr₃ converts the methyl group to bromomethyl.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CH₃MgBr, THF, −78°C | 50% |
| 2 | PBr₃, CH₂Cl₂, 25°C | 90% |
This method suffers from moderate yields in the substitution step due to the deactivating effect of multiple halogens.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Radical Bromination | High yield, simple conditions | Competing side reactions | High |
| Cyclohexene Route | Excellent regiocontrol | Multi-step, high energy input | Moderate |
| Cross-Coupling | Late-stage modification | Costly catalysts | Low |
| Nucleophilic Substitution | Direct functionalization | Low substitution yields | Low |
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-chloro-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
5-(Bromomethyl)-1-chloro-2,3-difluorobenzene serves as a versatile intermediate in the synthesis of various organic compounds. Its bromomethyl and chloro substituents allow for multiple substitution reactions.
Synthesis of Fluorinated Compounds
The compound is instrumental in synthesizing fluorinated compounds through nucleophilic substitution reactions. For example, it can be used to introduce different nucleophiles at the bromomethyl position to create a library of fluorinated benzene derivatives.
Cross-Coupling Reactions
The compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of complex biaryl structures that are significant in pharmaceuticals and agrochemicals.
Medicinal Chemistry Applications
Research has identified this compound as a potential precursor for developing biologically active molecules.
Anticancer Agents
Studies have shown that derivatives of this compound exhibit anticancer properties. For instance, modifications at the difluorobenzene ring can lead to compounds with enhanced activity against specific cancer cell lines.
Antimicrobial Activity
Compounds derived from this compound have demonstrated antimicrobial properties, making them candidates for further development into new antibiotics or antifungal agents.
Materials Science Applications
In materials science, this compound is being explored for its potential use in creating advanced materials with specific properties.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. This is particularly useful in applications requiring durable materials that can withstand harsh environments.
Electronic Materials
Research indicates that fluorinated compounds can improve the performance of electronic materials due to their unique electronic properties. The compound may serve as a building block for developing organic semiconductors or conductive polymers.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Anticancer Activity | Derivatives showed IC50 values below 10 µM against breast cancer cells. |
| Johnson & Lee (2021) | Polymer Development | Enhanced thermal stability observed in polymers containing the compound compared to non-fluorinated counterparts. |
| Patel et al. (2022) | Antimicrobial Testing | Compounds exhibited significant activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Positional Isomers
- 3-(Bromomethyl)-1-chloro-2,4-difluorobenzene (C₇H₄BrClF₂): This positional isomer shifts the bromomethyl group to the 3-position and fluorine to the 4-position.
5-(Bromomethyl)-1,3-dichloro-2,4-difluorobenzene (C₆H₃BrCl₂F₂):
Substituent Variations
2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (CAS 1017779-51-9, C₉H₉BrF₂O):
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (C₁₃H₄BrF₇O, CAS 511540-64-0):
Functional Group Differences
5-Chloro-2,4-difluorobenzoic Acid (C₇H₃ClF₂O₂):
- 5-(Bromomethyl)-3-phenylisoxazole (C₁₀H₈BrNO): The isoxazole ring modifies electronic properties, increasing resonance stabilization. The bromomethyl group here is less reactive due to conjugation with the heterocycle, unlike the benzene-based analog .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene | C₇H₄BrClF₂ | 249.46 | BrCH₂ (5), Cl (1), F (2,3) | High reactivity at BrCH₂ site |
| 3-(Bromomethyl)-1-chloro-2,4-difluorobenzene | C₇H₄BrClF₂ | 249.46 | BrCH₂ (3), Cl (1), F (2,4) | Reduced steric hindrance |
| 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene | C₉H₉BrF₂O | 263.07 | BrCH₂ (2), OCH₂CH₃ (5), F (1,3) | Electron-rich ring |
| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | C₁₃H₄BrF₇O | 389.06 | Br (4), F (2,6, OCF₂), F (1,2,3) | High lipophilicity (XLogP3=5.3) |
| 5-Chloro-2,4-difluorobenzoic Acid | C₇H₃ClF₂O₂ | 206.55 | Cl (5), F (2,4), COOH (1) | Acidic (pKa ~2.5) |
Research Findings and Implications
- Reactivity : The bromomethyl group in this compound exhibits higher reactivity in SN2 reactions compared to its 3-bromomethyl isomer due to reduced steric effects .
- Stability : Additional fluorine substituents, as seen in C₁₃H₄BrF₇O, enhance thermal and oxidative stability, making such compounds suitable for high-temperature applications .
- Applications: Chloro/fluoro-substituted benznes are preferred in drug synthesis for their metabolic stability, while ethoxy variants (e.g., C₉H₉BrF₂O) are explored in liquid crystal technologies .
Biological Activity
5-(Bromomethyl)-1-chloro-2,3-difluorobenzene is a halogenated aromatic compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties and cytotoxicity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of multiple halogens in its structure suggests potential reactivity and biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of halogenated compounds similar to this compound. For instance, compounds with similar structures have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Cinnamamides (Series 1) | 4 - 32 | S. aureus |
| Fluconazole Analog (2,4-diF) | 0.8 | C. albicans |
| Fluoroaryl-2,2′-bichalcophene (MA-1156) | 16 | S. aureus |
Note: The Minimum Inhibitory Concentration (MIC) for this compound is yet to be determined (TBD).
Cytotoxicity Studies
In vitro studies have shown that many fluorinated compounds exhibit varying degrees of cytotoxicity. For example, certain analogs were tested on primary porcine monocyte-derived macrophages with results indicating low cytotoxicity at effective antimicrobial concentrations.
Table 2: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Cinnamamides (Series 1) | >100 | Porcine macrophages |
| Fluconazole Analog | <30 | Mouse fibroblasts |
Note: The half-maximal inhibitory concentration (IC50) for this compound is also yet to be determined.
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds often correlates with their structural characteristics. Research indicates that the introduction of halogens can enhance antimicrobial potency while modifying lipophilicity and membrane permeability.
Case Study: Antimicrobial Efficacy
A study conducted on a series of fluorinated compounds found that those with multiple halogen substitutions exhibited improved efficacy against resistant strains of bacteria compared to their non-fluorinated counterparts. For example, the introduction of a bromine atom significantly increased the activity against MRSA.
Q & A
What synthetic strategies are optimal for preparing 5-(Bromomethyl)-1-chloro-2,3-difluorobenzene while minimizing dehalogenation or isomerization?
Level: Advanced
Methodological Answer:
A three-step regioselective synthesis can be adapted from gas-phase copyrolysis and halogenation protocols. For example, tetrafluoroethylene and buta-1,3-diene undergo copyrolysis at 490–510°C to form a tetrafluorocyclohexene intermediate, which is halogenated and dehydrohalogenated to yield 1-chloro-2,3-difluorobenzene derivatives . Subsequent bromomethylation can be achieved using N-bromosuccinimide (NBS) under radical conditions (e.g., benzoyl peroxide in CCl₄ at 80°C) . Key considerations:
- Temperature Control : Elevated temperatures (>80°C) may accelerate dehalogenation; use reflux conditions with inert solvents.
- Radical Initiators : Adjust initiator concentration (e.g., 0.1–0.5 eq. benzoyl peroxide) to suppress over-bromination.
- Purification : Chromatography with hexane/ethyl acetate (9:1) effectively isolates the target compound from dibrominated byproducts .
How can the bromomethyl group in this compound be selectively functionalized without displacing adjacent halogens?
Level: Advanced
Methodological Answer:
The bromomethyl group’s reactivity is influenced by steric hindrance from neighboring chlorine and fluorine atoms. To avoid nucleophilic substitution of Cl/F:
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O at 60°C) .
- Radical Reactions : Employ photoredox catalysis (e.g., Ir(ppy)₃, blue LED) to generate bromomethyl radicals for C–C bond formation without disturbing halogens .
- Protection Strategies : Temporarily protect the bromomethyl group as a boronic ester (e.g., using pinacol) to prevent undesired side reactions during downstream modifications .
What spectroscopic techniques resolve positional isomerism in polyhalogenated benzene derivatives like this compound?
Level: Basic/Intermediate
Methodological Answer:
- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms at positions 2 and 3 (δ ≈ -115 to -125 ppm for ortho-F; -130 to -140 ppm for meta-F) .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., Cl at position 1 vs. 3) with <0.01 Å precision .
- GC-MS with Isotopic Clusters : The bromine isotope pattern (m/z 79/81 in 1:1 ratio) confirms bromomethyl presence, while chlorine isotopes (m/z 35/37) distinguish Cl from F .
How does the electronic environment of the benzene ring influence the bromomethyl group’s reactivity in nucleophilic substitution?
Level: Advanced
Methodological Answer:
The electron-withdrawing effects of Cl and F substituents deactivate the ring, reducing bromomethyl electrophilicity. To enhance reactivity:
- Activation via Lewis Acids : Use BF₃·Et₂O to polarize the C–Br bond, facilitating SN2 reactions with amines or thiols .
- Microwave-Assisted Synthesis : Accelerate reactions (e.g., 100°C, 20 min) to overcome kinetic barriers caused by ring deactivation .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions .
What are the challenges in achieving regioselectivity during halogenation of multi-substituted benzene precursors?
Level: Advanced
Methodological Answer:
Competing halogenation pathways arise due to steric and electronic factors. Strategies include:
- Directed Halogenation : Use directing groups (e.g., boronic acids) to guide Cl/Br insertion to specific positions .
- Temperature Gradients : Lower temperatures (e.g., 0°C) favor kinetic control for meta-halogenation, while higher temperatures (80°C) favor thermodynamic para-products .
- Catalytic Systems : CuCl₂/FeCl₃ mixtures enhance Cl selectivity at electron-deficient positions in fluorinated arenes .
How can researchers mitigate decomposition risks during storage of this compound?
Level: Basic
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent light-/oxygen-induced degradation .
- Stabilizers : Add 1% hydroquinone to inhibit radical-mediated decomposition .
- Purity Monitoring : Regular GC-MS analysis (e.g., monthly) detects degradation products like 1-chloro-2,3-difluorobenzene .
What computational methods predict the thermodynamic stability of this compound derivatives?
Level: Advanced
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models assess relative stability of isomers by comparing Gibbs free energies (ΔG < 2 kcal/mol indicates minor products) .
- Hammett Parameters : σₚ values for substituents (Cl: +0.23, F: +0.06) predict electron density effects on reaction intermediates .
- Molecular Dynamics Simulations : Simulate solvent interactions to optimize reaction conditions for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
